molecular formula C17H14ClNO3 B5633321 1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B5633321
M. Wt: 315.7 g/mol
InChI Key: JDDYWRZEGDOCSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves regiospecific reactions, highlighting the importance of structural analysis for correct identification. Kumarasinghe et al. (2009) discussed the synthesis of a structurally similar compound, emphasizing the challenge of identifying regioisomers without single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Furthermore, synthetic routes for related compounds often involve complex processes, as demonstrated by Song (2006), who developed a novel synthetic route for an indole-2-carboxylic acid derivative, emphasizing the efficiency and simplicity of the method (Song, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through spectroscopic and computational studies. For instance, Almutairi et al. (2017) characterized the molecular structure of a methoxyindole carboxylate using various spectroscopic techniques, providing insights into vibrational modes, electronic nature, and reactivity (Almutairi et al., 2017).

Chemical Reactions and Properties

Research on closely related compounds has revealed insights into chemical reactivity and bond formation. Zheng, Zhang, and Cui (2014) reported on a Rh(III)-catalyzed coupling reaction involving an N-methoxy-1H-indole carboxamide, highlighting the selectivity of bond formation and providing a glimpse into the potential reactivity of similar indole derivatives (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of compounds with a similar structure, such as crystal packing and hydrogen bonding patterns, have been elucidated through crystallographic studies. For example, the work by Alaşalvar et al. (2014) on a pyrazole-3-carboxylic acid derivative revealed detailed information about crystal structure, which can be valuable for understanding the physical properties of 1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid (Alaşalvar et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies on related compounds. Jubert et al. (2005) conducted vibrational spectroscopy and theoretical studies on non-steroidal anti-inflammatory drugs, including indole derivatives, providing insights into their chemical behavior and interactions (Jubert et al., 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(17(20)21)14-9-13(22-2)7-8-15(14)19(10)12-5-3-11(18)4-6-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDYWRZEGDOCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331150
Record name 1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

CAS RN

28719-13-3
Record name 1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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